N-Butoxyacetylglutamine

Occupational biomonitoring Xenobiotic metabolism Urinary biomarker quantification

N-Butoxyacetylglutamine (BAA-GLN; synonym N²-(2-butoxyacetyl)-L-glutamine; molecular formula C₁₁H₂₀N₂O₅; MW 260.29) is the glutamine amino acid conjugate of butoxyacetic acid (BAA), the primary toxicologically active metabolite of the high-production-volume industrial solvent 2-butoxyethanol (ethylene glycol monobutyl ether, BE). In humans, this conjugate constitutes a major urinary elimination pathway, with BAA-GLN accounting for a substantial fraction of total excreted BAA after BE exposure.

Molecular Formula C11H20N2O5
Molecular Weight 260.29
CAS No. 153235-89-3
Cat. No. B609485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butoxyacetylglutamine
CAS153235-89-3
SynonymsN-Butoxyacetylglutamine;  Baa-gln; 
Molecular FormulaC11H20N2O5
Molecular Weight260.29
Structural Identifiers
SMILESCCCCOCC(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C11H20N2O5/c1-2-3-6-18-7-10(15)13-8(11(16)17)4-5-9(12)14/h8H,2-7H2,1H3,(H2,12,14)(H,13,15)(H,16,17)/t8-/m0/s1
InChIKeyVSCFPEYDTLFPFX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Butoxyacetylglutamine (CAS 153235-89-3): The Key Glutamine Conjugate Biomarker for 2-Butoxyethanol Exposure Assessment


N-Butoxyacetylglutamine (BAA-GLN; synonym N²-(2-butoxyacetyl)-L-glutamine; molecular formula C₁₁H₂₀N₂O₅; MW 260.29) is the glutamine amino acid conjugate of butoxyacetic acid (BAA), the primary toxicologically active metabolite of the high-production-volume industrial solvent 2-butoxyethanol (ethylene glycol monobutyl ether, BE) [1]. In humans, this conjugate constitutes a major urinary elimination pathway, with BAA-GLN accounting for a substantial fraction of total excreted BAA after BE exposure [2]. The compound is listed as a MeSH Supplementary Concept (Unique ID: C083370) and is recognized as an essential analytical standard for occupational biomonitoring programs that aim to capture the full internal dose of BE without systematic underestimation [3].

Why Free Butoxyacetic Acid or Acid-Hydrolysis Methods Cannot Replace Authentic N-Butoxyacetylglutamine Standard


Measuring only free butoxyacetic acid (BAA) in urine systematically underestimates internal 2-butoxyethanol exposure because the extent of glutamine conjugation varies unpredictably—from 0% to 100% both within and between individuals—and is unrelated to exposure time, concentration, or urine pH [1]. Furthermore, the proportion of conjugated BAA increases over time post-exposure, rising from 45±30% in the first collection period to 92±2% after 48 hours following dermal exposure [2]. While acid hydrolysis of urine to release total BAA eliminates this variability, it destroys the conjugate and precludes direct investigation of the glutamine conjugation pathway—a pathway that is species-specific, being demonstrated in humans but notably absent in rats [3]. Consequently, any research workflow requiring non-hydrolytic analytical methods (e.g., direct LC-MS/MS quantification of intact conjugates), method validation for BAuA/DFG-compliant biomonitoring, or species-comparative metabolic studies cannot rely on free BAA alone or hydrolyzed total BAA as a substitute for authentic N-butoxyacetylglutamine standard material [1][2][3].

N-Butoxyacetylglutamine (CAS 153235-89-3): Head-to-Head Quantitative Differentiation Evidence


Conjugation Fraction: N-Butoxyacetylglutamine Represents a Dominant and Variable Fraction of Total Urinary BAA Excretion

N-Butoxyacetylglutamine (BAA-GLN) does not represent a minor or negligible metabolite; it constitutes a major fraction of total urinary butoxyacetic acid after human exposure to 2-butoxyethanol. In six occupationally exposed lacquerers, the ratio of BAA-GLN to total BAA (free + conjugated) ranged from 0.16 to 0.64, with a mean value of 0.48 [1]. This is corroborated by a larger study of 48 exposed workers, which estimated that 57% (95% CI 44–70%) of total BAA is excreted in conjugated form [2].

Occupational biomonitoring Xenobiotic metabolism Urinary biomarker quantification

Interindividual Variability: Total BAA (Including N-Butoxyacetylglutamine) Halves the Variation Compared to Free BAA Alone

When comparing free BAA versus total BAA (free + conjugated, dominated by N-butoxyacetylglutamine) as urinary biomarkers of 2-butoxyethanol exposure, total BAA consistently shows substantially lower interindividual variability. After standardized inhalation exposure, the interindividual variation in cumulative urinary excretion was 49% for free BAA versus only 31% for total BAA [1]. Similarly, for dermal flux estimation, the interindividual variation was 41% for free BAA versus 15% for total BAA [1].

Biological exposure index Interindividual variability Occupational toxicology

Temporal Dynamics: N-Butoxyacetylglutamine Becomes the Dominant Urinary Species at Later Post-Exposure Time Points

The glutamine conjugation of BAA is not a static process; the proportion of conjugated BAA increases markedly with time after exposure. After dermal exposure to 2-butoxyethanol, the conjugated fraction rose from 45±30% in the first urine collection period to 92±2% by 48 hours post-exposure [1]. The elimination half-life of total BAA (5.1±0.6 h) was significantly longer than that of free BAA (3.8±0.4 h), demonstrating that the conjugate persists longer in the body [1].

Toxicokinetics Conjugation kinetics Sampling time optimization

Species Specificity: Glutamine Conjugation of Butoxyacetic Acid Is a Human-Specific Pathway Absent in Standard Rodent Models

The conjugation of butoxyacetic acid with glutamine to form N-butoxyacetylglutamine has been unequivocally demonstrated in humans following 2-butoxyethanol exposure, but to date has not been detected in rats—the primary rodent model used in BE toxicity studies [1]. The extent of glutamine conjugation varies substantially in humans (mean approximately 70% conjugation) but appears to be absent or negligible in rats [1]. This contrasts with glycine conjugation, which is more common across species for alkoxyacetic acids [2].

Species differences in metabolism Translational toxicology Amino acid conjugation

Regulatory Acceptance: BAT Value Explicitly Incorporates a Conversion Factor to Account for N-Butoxyacetylglutamine Conjugate

The German MAK Commission's Biological Tolerance Value (BAT) for 2-butoxyethanol/2-butoxyethyl acetate explicitly acknowledges the critical contribution of the glutamine conjugate. Due to the high variability of conjugated BAA amounts and the limitation of conjugation at high exposure levels, the previous BAT value based on free BAA was converted by a factor of 1.5 to yield a BAT value for total BAA (after acid hydrolysis) of 150 mg butoxyacetic acid/g creatinine [1].

Biological tolerance value Occupational exposure limits Regulatory biomonitoring

Physicochemical Differentiation: Enhanced Lipophilicity and Molecular Weight Distinguish BAA-GLN from Free BAA and Glutamine for Extraction and Detection

N-Butoxyacetylglutamine (MW 260.29, molecular formula C₁₁H₂₀N₂O₅) differs substantially from free butoxyacetic acid (MW 132.16) and from the parent amino acid L-glutamine (MW 146.14) in molecular weight, polarity, and predicted chromatographic behavior . The butoxyacetyl moiety introduces a four-carbon alkyl chain, increasing predicted logP by approximately 3–4 units relative to glutamine, which fundamentally alters extraction efficiency in liquid-liquid extraction protocols (e.g., ethyl acetate extraction at pH 2–3 commonly used for urinary BAA metabolites) and retention time in reversed-phase HPLC [1].

Analytical method development Sample preparation LC-MS/MS detection

N-Butoxyacetylglutamine (CAS 153235-89-3): High-Value Application Scenarios for Research and Industrial Procurement


Occupational Biomonitoring Method Development and Validation for 2-Butoxyethanol Exposure

N-Butoxyacetylglutamine is the essential authentic standard for developing and validating direct (non-hydrolytic) LC-MS/MS or HPLC-UV methods that simultaneously quantify free BAA and the glutamine conjugate in urine. Because the conjugation fraction varies 0–100% and increases over time post-exposure [1][2], any method that omits the conjugate standard will fail to meet the regulatory requirement that total BAA (free + conjugated) be reported for BAT compliance at the 150 mg/g creatinine threshold [3]. The compound serves as both a calibration standard for the conjugate peak and, when spiked into blank urine, as a quality control material for assessing extraction recovery at the acidic pH (2–3) used in validated occupational biomonitoring protocols [4].

Species-Comparative Metabolic Studies Investigating Human-Specific Glutamine Conjugation Pathways

The well-documented absence of butoxyacetic acid glutamine conjugation in rats [5] makes N-butoxyacetylglutamine an indispensable reagent for in vitro hepatocyte or liver S9 fraction incubation studies aimed at understanding species differences in Phase II amino acid conjugation. By spiking the authentic conjugate into human and rat hepatocyte incubations, researchers can quantify conjugate stability, potential deconjugation activity, and species-specific acyl-CoA:amino acid N-acyltransferase substrate preferences. Such studies are critical for improving the human relevance of toxicokinetic models used in regulatory risk assessment of glycol ethers.

Urinary Reference Material Preparation for Inter-Laboratory Proficiency Testing Programs

Freeze-dried human urine candidate reference materials certified for both free and conjugated BAA content require gravimetrically precise addition of N-butoxyacetylglutamine to native urine that already contains both free and conjugated forms [6]. The high interindividual variability in endogenous conjugation (CV 49% for free BAA vs. 31% for total BAA [1]) means that proficiency testing panels must include the conjugate at biologically relevant ratios (target range: 0.16–0.92 conjugate fraction) to properly challenge participating laboratories and ensure that inter-laboratory comparability extends to the conjugated fraction.

Academic and Industrial Research on Xenobiotic Amino Acid Conjugation: Structure-Activity and Enzyme Kinetics

As a well-characterized representative of the relatively uncommon glutamine conjugation pathway (versus the more prevalent glycine conjugation), N-butoxyacetylglutamine serves as a model substrate for studying acyl-CoA:glutamine N-acyltransferase kinetics, substrate specificity, and inhibition. Its butoxyacetyl side chain provides a defined aliphatic N-acyl moiety that can be systematically compared with shorter-chain analogs (e.g., methoxyacetyl- and ethoxyacetyl-glutamine) to probe chain-length effects on enzyme affinity and turnover. The compound's predicted enhanced lipophilicity relative to shorter-chain acyl-glutamines also makes it useful for investigating the impact of conjugate lipophilicity on renal clearance and active tubular secretion.

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